molecular formula C17H19BrN2O3 B2494760 5-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)nicotinamide CAS No. 1798488-74-0

5-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)nicotinamide

Cat. No. B2494760
CAS RN: 1798488-74-0
M. Wt: 379.254
InChI Key: BRYJGADIDDQIPR-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)nicotinamide is a compound with potential biological activity, including binding affinities for various receptors. This compound is part of a broader class of nicotinamide derivatives that have been explored for their pharmacological potential and chemical properties. The interest in such compounds is due to their structural diversity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related nicotinamide derivatives often involves the preparation of specific bromo-substituted precursors followed by further functionalization. An efficient synthesis pathway might involve the use of bromo-nicotinate intermediates or direct bromination of nicotinamide precursors. For example, Hirokawa, Yoshida, and Kato (1998) demonstrated the synthesis of nicotinamide derivatives with potent affinities for 5-HT3 and dopamine D2 receptors, showcasing the versatility of bromo-substituted nicotinamides in medicinal chemistry (Hirokawa, Yoshida, & Kato, 1998).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be elucidated using X-ray crystallography, revealing the spatial arrangement of atoms and the presence of specific functional groups. Zhu and Qiu (2011) reported on the crystal structures of Schiff bases derived from bromo-substituted compounds, providing insights into the molecular configurations and interactions that might be relevant for this compound (Zhu & Qiu, 2011).

Scientific Research Applications

Antiviral and Antiprotozoal Activity

Brominated compounds and nicotinamide derivatives have been explored for their antiviral and antiprotozoal activities. For instance, derivatives of 2,4-diaminopyrimidine showed marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003). Similarly, aza-analogues of furamidine exhibited potent antiprotozoal activity, including against Trypanosoma b.rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).

Receptor Affinity

Nicotinamide derivatives have been synthesized and evaluated for their binding affinities to various receptors, suggesting their utility in studying receptor interactions and as potential therapeutic agents. For example, N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives were found to have potent affinities for both 5-HT3 and dopamine D2 receptors, indicating their potential application in neuroscience research (Hirokawa et al., 1998).

Antibacterial Activity

Bromophenols isolated from marine red algae have demonstrated significant antibacterial activity, suggesting their potential application in the development of new antibacterial agents. Compounds such as 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl] methyl-5-(hydroxymethyl) 1,2-benzenediol showed activity against various bacterial strains, underscoring the therapeutic potential of brominated natural products (Xu et al., 2003).

properties

IUPAC Name

5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c1-17(22,8-12-3-5-15(23-2)6-4-12)11-20-16(21)13-7-14(18)10-19-9-13/h3-7,9-10,22H,8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYJGADIDDQIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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